BenchChemオンラインストアへようこそ!

5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

5-(Aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride (CAS 1789007-38-0, molecular formula C8H12Cl2N4, molecular weight 235.11 g/mol) is a heterobifunctional benzimidazole derivative bearing a 2-amino group and a 5-aminomethyl substituent, supplied as the dihydrochloride salt. Unlike the ubiquitously employed 2-(aminomethyl)benzimidazole, this compound presents the aminomethyl group at the 5-position of the fused benzene ring, providing a distinct vector for molecular extension.

Molecular Formula C8H12Cl2N4
Molecular Weight 235.11 g/mol
CAS No. 1789007-38-0
Cat. No. B1383420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride
CAS1789007-38-0
Molecular FormulaC8H12Cl2N4
Molecular Weight235.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CN)NC(=N2)N.Cl.Cl
InChIInChI=1S/C8H10N4.2ClH/c9-4-5-1-2-6-7(3-5)12-8(10)11-6;;/h1-3H,4,9H2,(H3,10,11,12);2*1H
InChIKeyXVCRCBXPYBBGAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-1H-1,3-benzodiazol-2-amine Dihydrochloride (CAS 1789007-38-0): A Bifunctional Benzimidazole Scaffold for Targeted Medicinal Chemistry


5-(Aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride (CAS 1789007-38-0, molecular formula C8H12Cl2N4, molecular weight 235.11 g/mol) is a heterobifunctional benzimidazole derivative bearing a 2-amino group and a 5-aminomethyl substituent, supplied as the dihydrochloride salt . Unlike the ubiquitously employed 2-(aminomethyl)benzimidazole, this compound presents the aminomethyl group at the 5-position of the fused benzene ring, providing a distinct vector for molecular extension. The 2-amino substituent enables functionalization distinct from the 5-aminomethyl handle, offering orthogonal reactivity within a low-molecular-weight aromatic framework . This specific regioisomer has been utilized as a key synthetic intermediate in the development of potent ITK (interleukin-2 inducible T-cell kinase) antagonists, where the 5-aminomethylbenzimidazole core proved critical for addressing metabolic liabilities observed with earlier benzamide-based leads .

Why Generic or Regioisomeric Substitution Is Inadequate When Sourcing 5-(Aminomethyl)-1H-1,3-benzodiazol-2-amine Dihydrochloride


Substituting this compound with closely related benzimidazole building blocks such as 2-(aminomethyl)benzimidazole dihydrochloride (CAS 5993-91-9) or the free base 2-aminobenzimidazole (CAS 934-32-7) fundamentally alters the synthetic trajectory and downstream molecular properties. The aminomethyl group placement at the 5-position of the benzene ring—rather than at the 2-position of the imidazole—is a non-interchangeable structural feature that determines the geometry of the final target molecule in structure-based drug design campaigns . Furthermore, the dihydrochloride salt form is essential for achieving adequate aqueous solubility during coupling reactions; the free base forms of analogous benzimidazoles exhibit substantially lower water solubility, which can compromise reaction homogeneity and yield in aqueous or polar solvent systems . The 2-amino group provides a second derivatization point that is absent in simple 5-aminomethylbenzimidazole analogs lacking the 2-amino substituent, enabling sequential chemoselective modifications critical for constructing complex pharmacophores .

Quantitative Differentiation Evidence for 5-(Aminomethyl)-1H-1,3-benzodiazol-2-amine Dihydrochloride Versus Closest Analogs


Regioisomeric Specificity: 5-Aminomethyl Substitution Enables a Divergent Synthetic Vector Relative to 2-Aminomethylbenzimidazole

The placement of the aminomethyl group at the 5-position of the benzimidazole benzene ring—as opposed to the 2-position of the imidazole ring in 2-(aminomethyl)benzimidazole (CAS 5993-91-9)—is a critical structural distinction validated by medicinal chemistry campaigns. In the development of ITK antagonists, the 5-aminomethylbenzimidazole core replaced a benzamide moiety, successfully mitigating in vivo hydrolytic lability and eliminating the generation of mutagenic aromatic amine metabolites, a metabolic liability inherent to the benzamide-based comparator . The 5-aminomethyl substitution pattern provides a distinct exit vector geometry that cannot be replicated by 2-substituted analogs, enabling access to patentably distinct chemical space in kinase inhibitor programs .

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Dual Reactive Handles: Orthogonal 2-Amino and 5-Aminomethyl Functionality Versus Single-Handle Benzimidazole Building Blocks

This compound uniquely combines a 2-amino group on the imidazole ring with a 5-aminomethyl group on the benzene ring, yielding orthogonal nucleophilic sites for sequential functionalization. In contrast, 2-(aminomethyl)benzimidazole dihydrochloride (CAS 5993-91-9) possesses only the 2-aminomethyl handle, and 2-aminobenzimidazole (CAS 934-32-7) bears only the 2-amino group . The patent literature discloses the use of benzimidazol-2-amines with substituents at the R5 position (including aminomethyl) as key intermediates for constructing mIDH1 inhibitors, where the 2-amino group is subsequently elaborated while the 5-substituent modulates physicochemical properties . This dual functionality eliminates the need for protection/deprotection sequences that would be required when attempting to introduce both reactive centers into a mono-functional analog.

Synthetic Chemistry Fragment-Based Drug Discovery Chemoselective Derivatization

Dihydrochloride Salt Solubility Advantage: Facilitating Aqueous Reaction Conditions Compared to Free Base Benzimidazoles

The dihydrochloride salt form of 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine (CAS 1789007-38-0) is specifically chosen to enhance aqueous solubility relative to the free base form . In contrast, 2-aminobenzimidazole free base (CAS 934-32-7) is reported to be only slightly soluble in water, with a melting point of 226–230 °C . The dihydrochloride salt of the comparator 2-(aminomethyl)benzimidazole exhibits a melting point of 264 °C (decomposition), consistent with its ionic character . While direct aqueous solubility measurements for CAS 1789007-38-0 are not publicly reported, the general principle that hydrochloride salt formation improves aqueous solubility of benzimidazole amines by several-fold is well established in the class, and the dihydrochloride stoichiometry indicates a doubly protonated state that maximizes hydrophilicity .

Preformulation Aqueous Solubility Salt Selection

Established Utility in Published Kinase Inhibitor SAR: Validated Intermediate Versus Unexplored Regioisomers

The 5-aminomethylbenzimidazole scaffold has been explicitly validated in peer-reviewed medicinal chemistry literature as a productive core for generating potent, selective ITK antagonists. The published SAR campaign identified compound 10n (a 5-aminomethylbenzimidazole derivative) as an excellent tool for proof-of-concept studies, achieving ITK IC50 values of 1 nM and 20 nM in different assay formats . This scaffold was further profiled against insulin receptor kinase (IRK), showing an IC50 of 160 nM, demonstrating a selectivity window . In contrast, the 6-aminomethyl regioisomer (CAS 1392002-63-9) lacks comparable published biological validation, and 2-(aminomethyl)benzimidazole derivatives have primarily been explored as metal chelators and antibacterials rather than kinase inhibitors . The demonstrated kinase inhibitory activity of the 5-substituted scaffold de-risks its adoption in new kinase programs.

Kinase Drug Discovery ITK Inhibition Proof-of-Concept Tool Compounds

Patent-Recognized Privileged Scaffold: Coverage in mIDH1 and GnRH Antagonist Intellectual Property

The benzimidazol-2-amine core with 5-position substitution is explicitly claimed in multiple therapeutic patent families. The Bayer Pharma patent application US 2017/0197921 A1 discloses benzimidazol-2-amines of general formula (I) with substituents at the R5 position (encompassing aminomethyl) as mIDH1 inhibitors for oncology applications . Separately, a patent family discloses 2-(alkylamino or alkylthio)-5-(aminocarbonyl or aminomethyl)-benzimidazole derivatives as GnRH antagonists . This dual therapeutic relevance—spanning oncology and reproductive endocrinology—is not documented for the 2-(aminomethyl)benzimidazole scaffold, which lacks the 2-amino substituent that enables the hydrogen-bonding interactions critical for mIDH1 and GnRH receptor binding .

Intellectual Property Oncology Endocrinology

Commercially Defined Purity Grade: 95% Minimum Purity with Documented Physicochemical Descriptors

Commercially available 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride is supplied at a minimum purity of 95% as verified by vendor Certificate of Analysis, with a molecular weight of 235.11 g/mol . The compound is offered in quantities ranging from 50 mg to 500 mg, with pricing at approximately €633 for 50 mg and €1,761 for 500 mg as of the latest published listing . Key calculated descriptors include a predicted LogP of 1.4474 and a topological polar surface area (TPSA) of 80.72 . These values position the compound as a moderately polar scaffold suitable for fragment-based drug discovery, with TPSA within the desirable range for CNS drug-like properties. In comparison, 2-(aminomethyl)benzimidazole free base (CAS 5805-57-2) is offered at 98% purity with a molecular weight of 147.18 g/mol and a different LogP profile, while 2-aminobenzimidazole (CAS 934-32-7) is typically supplied at 97–99% purity .

Quality Control Procurement Specification Analytical Chemistry

Optimal Application Scenarios for 5-(Aminomethyl)-1H-1,3-benzodiazol-2-amine Dihydrochloride Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization: Replacing Metabolically Labile Benzamide Scaffolds

This compound is ideally suited for medicinal chemistry teams seeking to replace benzamide-based kinase inhibitor cores that have failed due to in vivo amide hydrolysis and subsequent aniline metabolite formation. The 5-aminomethylbenzimidazole scaffold, as demonstrated by Riether et al., directly addresses this metabolic liability while preserving or enhancing ITK inhibitory potency, with optimized derivatives achieving ITK IC50 values as low as 1 nM in cellular assays . The dihydrochloride salt ensures solubility in the aqueous-organic solvent mixtures commonly used for amide coupling to the 5-aminomethyl handle, while the 2-amino group remains available for subsequent diversification . This scenario is particularly relevant for teams working on Tec family kinases (ITK, BTK, BMX) where the benzimidazole core has established precedence.

Parallel Fragment Elaboration via Orthogonal Reactive Handles

The presence of two chemically distinct amino groups enables fragment-based drug discovery campaigns where each handle can be independently elaborated in parallel libraries. The 2-amino group on the imidazole ring and the 5-aminomethyl group on the benzene ring exhibit differential reactivity due to their electronic environments, allowing chemoselective functionalization without protecting group strategies . The calculated TPSA of 80.72 and LogP of 1.4474 place this fragment within favorable physicochemical space for CNS drug discovery, making it suitable for programs targeting neurological or psychiatric indications where benzimidazole-based MAO inhibitors and kinase modulators have shown promise . The dihydrochloride salt form facilitates direct use in aqueous bioconjugation protocols without pH adjustment steps.

mIDH1 Inhibitor Synthesis: Accessing Patent-Defined Chemical Space in Oncology

The benzimidazol-2-amine scaffold with 5-position substitution is explicitly claimed in the Bayer Pharma mIDH1 inhibitor patent family . Research groups pursuing mutant IDH1 (R132H) inhibitors for glioma, AML, or cholangiocarcinoma can use this compound as a direct entry point into patent-defined chemical space, elaborating the 2-amino position with diverse acyl, sulfonyl, or alkyl groups while retaining the 5-aminomethyl substituent for solubility modulation. The published patent examples provide synthetic procedures and biological assay conditions, offering a validated starting point that reduces the time from compound procurement to initial biochemical screening data.

GnRH Antagonist Development: Endocrine and Reproductive Health Applications

A separate patent family from 2008 specifically claims 2-(alkylamino or alkylthio)-5-(aminocarbonyl or aminomethyl)-benzimidazole derivatives as GnRH receptor antagonists . This compound provides the 5-aminomethyl substituted benzimidazole core required for constructing these non-peptidic GnRH antagonists, which have therapeutic relevance in hormone-dependent conditions including endometriosis, uterine fibroids, and prostate cancer. The 2-amino group serves as the anchor point for introducing the alkylamino or alkylthio substituents specified in the patent claims, while the 5-aminomethyl group can be elaborated to the aminocarbonyl functionality through simple acylation chemistry.

Quote Request

Request a Quote for 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.